N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c1-25(2)16(18-11-14-5-3-4-6-17(14)27-18)12-24-19(26)13-7-9-15(10-8-13)28-20(21,22)23/h3-11,16H,12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSBJKVWCYTSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the benzofuran derivative with 2-dimethylaminoethyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Trifluoromethoxybenzamide Group: The final step involves the coupling of the intermediate with 4-(trifluoromethoxy)benzoyl chloride using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. The compound’s ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The benzofuran moiety may facilitate binding to hydrophobic pockets, while the dimethylaminoethyl group could enhance solubility and membrane permeability. The trifluoromethoxy group may increase metabolic stability and binding affinity.
Comparison with Similar Compounds
N-{[1-(Dimethylamino)cyclohexyl]methyl}-4-(trifluoromethyl)benzamide
- Key Differences: Replaces the benzofuran-2-yl group with a dimethylaminocyclohexylmethyl chain. Substitutes trifluoromethoxy with trifluoromethyl at the benzamide para-position.
- The cyclohexyl group may reduce steric hindrance compared to the rigid benzofuran system, affecting receptor selectivity .
ATCO175 (N-(cis-4-{[4-(Dimethylamino)quinazolin-2-yl]amino}cyclohexyl)-3,4-difluorobenzamide hydrochloride)
- Key Differences :
- Features a quinazoline core instead of benzofuran.
- Includes a 3,4-difluorobenzamide group rather than trifluoromethoxy.
- Implications :
- The quinazoline moiety enhances π-π stacking interactions with receptors like melanin-concentrating hormone receptor 1 (MCHR1) , a target for anxiolytic/antidepressant therapies.
- Fluorine atoms at the 3,4 positions improve binding affinity but may reduce metabolic stability compared to trifluoromethoxy .
Sigma Receptor-Binding Benzamides (e.g., [¹²⁵I]PIMBA)
- Key Differences :
- Radioiodinated benzamides (e.g., N-[2-(1'-piperidinyl)ethyl]-3-[¹²⁵I]iodo-4-methoxybenzamide ) feature piperidinyl or iodinated aromatic groups.
- The trifluoromethoxy group may enhance tumor uptake and retention, similar to iodinated benzamides in diagnostic imaging .
Pesticide-Related Benzamides (e.g., Diflufenican)
- Key Differences: Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) contains a pyridinecarboxamide core.
- Implications: The trifluoromethoxy group in the target compound likely improves photostability and soil persistence compared to diflufenican’s trifluoromethylphenoxy group. The dimethylaminoethyl-benzofuran system may reduce herbicidal activity but enhance mammalian receptor targeting .
Structural and Functional Analysis Table
Research Findings and Implications
- Receptor Binding: The target compound’s dimethylaminoethyl-benzofuran system aligns with sigma receptor ligands, suggesting utility in cancer imaging/therapy. Its trifluoromethoxy group may improve pharmacokinetics over iodinated analogs .
- Metabolic Stability : Compared to ATCO175, the trifluoromethoxy group likely resists oxidative metabolism better than fluorine substituents, extending half-life .
- Synthetic Challenges : Similar to compounds in , the synthesis of this benzamide would require precise control over tautomerization and alkylation steps to avoid byproducts .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . It features a benzofuran moiety, a dimethylamino group, and a trifluoromethoxy substitution, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit activity against several biological targets, including:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for the treatment of neurodegenerative diseases like Alzheimer's. Compounds with benzamide derivatives have shown significant AChE inhibitory activity, with some achieving IC50 values in the nanomolar range .
- Monoamine Oxidase (MAO) : Similar compounds have also been evaluated for MAO inhibition, which is important for mood regulation and neuroprotection. A study highlighted the potential of benzamide derivatives in modulating MAO activity .
Table 1: Biological Activity Overview
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | AChE | 0.09 | |
| MAO-B Inhibition | MAO-B | 0.27 | |
| Neuroprotective | PC12 cells | N/A |
Case Studies
- Neuroprotective Effects : A study demonstrated that compounds structurally related to this compound exhibited neuroprotective effects against oxidative stress in PC12 cells. These findings suggest that the compound may protect neuronal cells from damage induced by reactive oxygen species (ROS) .
- In Vivo Imaging : Research involving chromone derivatives indicated that similar compounds can be used for imaging prion deposits in vivo, highlighting their potential utility in neurological diagnostics . This illustrates the versatility of benzofuran derivatives in both therapeutic and diagnostic applications.
- Multitarget Activity : Compounds within this chemical class have shown multitarget effects, acting on sigma receptors and β-secretase, which are relevant in Alzheimer’s disease pathology. The ability to interact with multiple targets enhances their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
